![molecular formula C12H17ClN2O3S B2974546 N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide CAS No. 2411257-52-6](/img/structure/B2974546.png)
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide, also known as BSC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BSC belongs to the class of sulfonamide compounds and has been found to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
Scientific Research Applications
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising applications of N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide is in the treatment of cancer. Studies have shown that N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide can inhibit the growth of various types of cancer cells, including breast, colon, and prostate cancer cells. N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has also been studied for its antiviral properties. Research has shown that N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide can inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has also been found to have antibacterial properties, with studies showing that it can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and proliferation. N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide can alter the expression of genes involved in cell growth and apoptosis, leading to the inhibition of cancer cell growth.
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. By inhibiting topoisomerases, N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide can induce DNA damage and cell death, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has been found to have a wide range of biochemical and physiological effects. Studies have shown that N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide can induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has also been found to have anti-inflammatory properties, with studies showing that it can inhibit the production of pro-inflammatory cytokines. N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has also been found to have neuroprotective properties, with studies showing that it can protect neurons from oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide for lab experiments is its wide range of biological activities. N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has been found to possess anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective properties, making it a versatile compound for scientific research.
However, one of the limitations of N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide is its low solubility in water, which can make it difficult to administer in vivo. N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
For the scientific research of N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide include the development of novel N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide derivatives and the investigation of N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide as a potential treatment for other diseases.
Synthesis Methods
The synthesis of N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide involves the reaction between 2-chloropropanoyl chloride and benzylsulfonamide in the presence of triethylamine. The reaction is carried out at room temperature, and the resulting product is purified by column chromatography. The yield of the synthesis process is typically around 60%.
properties
IUPAC Name |
N-[2-(benzylsulfamoyl)ethyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-10(13)12(16)14-7-8-19(17,18)15-9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIPZFDYQJIYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)NCC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2974463.png)
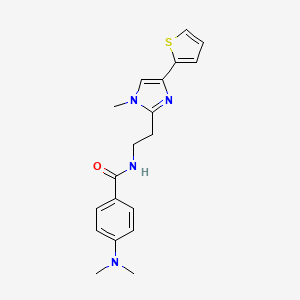
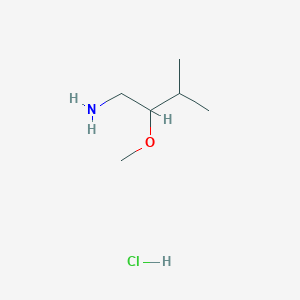
![N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974468.png)
![Phenyl[(propan-2-ylcarbamoyl)amino]acetic acid](/img/structure/B2974469.png)
![N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2974470.png)
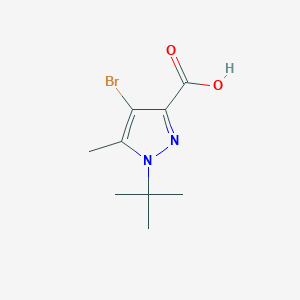
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974472.png)

![Ethyl 4-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974478.png)
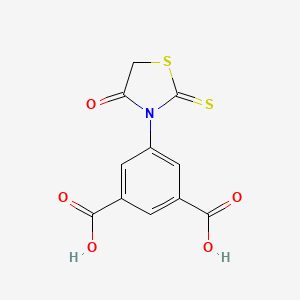
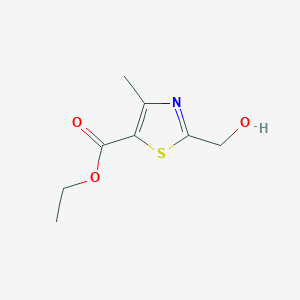
![3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974484.png)
![2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2974486.png)